2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole
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Overview
Description
2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro substituent at the second position and a 4-ethoxy-3-fluorophenyl group at the fifth position of the imidazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-fluoroaniline and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction between 4-ethoxy-3-fluoroaniline and glyoxal in the presence of an acid catalyst, such as hydrochloric acid.
Chlorination: The resulting imidazole intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the second position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the imidazole ring or the substituents.
Coupling Reactions: The ethoxy and fluoro groups on the phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: The compound can be used in studies to investigate its biological activity, such as its effects on cell signaling pathways or its potential as an antimicrobial agent.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of imidazole derivatives and to develop new chemical probes for biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-imidazole: Lacks the ethoxy and fluoro substituents, resulting in different chemical and biological properties.
5-(4-Ethoxy-3-fluorophenyl)-1H-imidazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-Chloro-5-phenyl-1H-imidazole: Lacks the ethoxy and fluoro groups, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole is unique due to the presence of both the chloro and 4-ethoxy-3-fluorophenyl substituents. These groups can significantly impact the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-(4-ethoxy-3-fluorophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c1-2-16-10-4-3-7(5-8(10)13)9-6-14-11(12)15-9/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWVIOCLBHDUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=C(N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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